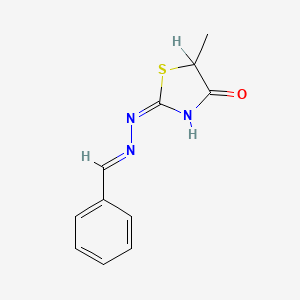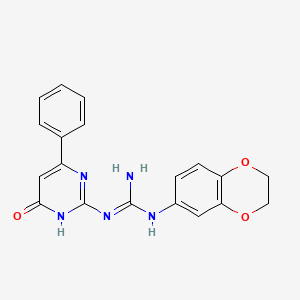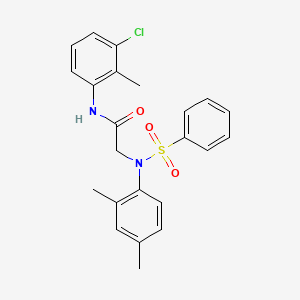![molecular formula C18H18N4O2S B6091053 N-methyl-5-[1-(pyrazolo[1,5-a]pyridine-3-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide](/img/structure/B6091053.png)
N-methyl-5-[1-(pyrazolo[1,5-a]pyridine-3-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-5-[1-(pyrazolo[1,5-a]pyridine-3-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazolo[1,5-a]pyridine core, which is known for its significant biological and chemical properties. The presence of multiple functional groups, including a pyrrolidine ring and a thiophene ring, makes this compound highly versatile and valuable in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-[1-(pyrazolo[1,5-a]pyridine-3-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method involves the cycloaddition of N-aminopyridinium ylides with ynals to form the pyrazolo[1,5-a]pyridine core . This reaction is carried out under controlled conditions, often requiring specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-5-[1-(pyrazolo[1,5-a]pyridine-3-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-methyl-5-[1-(pyrazolo[1,5-a]pyridine-3-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Wirkmechanismus
The mechanism of action of N-methyl-5-[1-(pyrazolo[1,5-a]pyridine-3-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s pyrazolo[1,5-a]pyridine core is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate
- Pyrazolo[1,5-a]pyrimidines
- Cyanated pyrazolo[1,5-a]pyridines
Uniqueness
N-methyl-5-[1-(pyrazolo[1,5-a]pyridine-3-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidine and thiophene rings, along with the pyrazolo[1,5-a]pyridine core, makes this compound highly versatile and valuable for various applications.
Eigenschaften
IUPAC Name |
N-methyl-5-[1-(pyrazolo[1,5-a]pyridine-3-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-19-17(23)16-8-7-15(25-16)14-6-4-9-21(14)18(24)12-11-20-22-10-3-2-5-13(12)22/h2-3,5,7-8,10-11,14H,4,6,9H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLJBKPXEHAQMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(S1)C2CCCN2C(=O)C3=C4C=CC=CN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-chloro-4-fluorophenyl)-N-(6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-yl)amine](/img/structure/B6090976.png)

![4-(3,4-Dimethylphenyl)-3-methyl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B6090987.png)
![4-(6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6090992.png)
![N-(6-ethyl-2-pyridinyl)-5-[1-(methoxyacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6090998.png)
![3-chloro-4-fluoro-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]aniline](/img/structure/B6091010.png)
![N-benzyl-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine](/img/structure/B6091015.png)
![2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B6091025.png)

![methyl 3-[(3-phenyl-2-propynoyl)amino]-4,5-dihydronaphtho[1,2-c]thiophene-1-carboxylate](/img/structure/B6091046.png)

![(3-{3-[(2-hydroxy-5-nitrobenzylidene)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid](/img/structure/B6091059.png)
![N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-N-(oxolan-2-ylmethyl)-2-pyridin-4-ylacetamide](/img/structure/B6091061.png)
![N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxamide](/img/structure/B6091063.png)
